molecular formula C7H8N2 B13462638 Methylvinylpyrazine CAS No. 34413-32-6

Methylvinylpyrazine

Cat. No.: B13462638
CAS No.: 34413-32-6
M. Wt: 120.15 g/mol
InChI Key: ZBHYPERRXYKXGT-UHFFFAOYSA-N
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Description

Methylvinylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. It is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylvinylpyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, this compound is often produced using microwave-assisted synthesis. This method involves a ‘one-pot’ reaction where the starting materials are combined and subjected to microwave irradiation. This technique is efficient and can produce high yields of this compound in a relatively short time .

Chemical Reactions Analysis

Types of Reactions: Methylvinylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine derivatives with reduced nitrogen atoms .

Scientific Research Applications

Methylvinylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound is studied for its role as a semiochemical, which is a chemical substance that carries a message for communication between organisms.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.

    Industry: It is used in the flavor and fragrance industry to impart a roasted or nutty aroma to food products.

Mechanism of Action

The mechanism by which methylvinylpyrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. For example, as a semiochemical, it can bind to olfactory receptors in insects, triggering behavioral responses. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .

Comparison with Similar Compounds

Methylvinylpyrazine can be compared with other pyrazine derivatives such as:

  • Ethylpyrazine
  • Dimethylpyrazine
  • Trimethylpyrazine

These compounds share a similar pyrazine ring structure but differ in the nature and position of their substituents. This compound is unique due to its vinyl group, which imparts distinct chemical and physical properties, making it particularly valuable in flavor and fragrance applications .

Properties

CAS No.

34413-32-6

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2-prop-1-enylpyrazine

InChI

InChI=1S/C7H8N2/c1-2-3-7-6-8-4-5-9-7/h2-6H,1H3

InChI Key

ZBHYPERRXYKXGT-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C1=NC=CN=C1

Canonical SMILES

CC=CC1=NC=CN=C1

Origin of Product

United States

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